molecular formula C18H22ClNO2 B12318496 Bzl,ME-D-phe-ome hcl

Bzl,ME-D-phe-ome hcl

Cat. No.: B12318496
M. Wt: 319.8 g/mol
InChI Key: AWFWRCLCLFQZCV-UHFFFAOYSA-N
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Description

Bzl,ME-D-phe-ome hcl: N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride , is a synthetic compound that has garnered attention in the field of medical research due to its potential therapeutic effects. It is a derivative of the opioid peptide, enkephalin, and has been shown to exhibit potent analgesic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bzl,ME-D-phe-ome hcl typically involves the esterification of N-Benzyl-N-methyl-D-phenylalanine with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including distillation and chromatography, to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Bzl,ME-D-phe-ome hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and alkyl halides are employed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bzl,ME-D-phe-ome hcl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interaction with opioid receptors and its potential as an analgesic.

    Medicine: Investigated for its potential therapeutic effects in pain management.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates

Mechanism of Action

The mechanism of action of Bzl,ME-D-phe-ome hcl involves its interaction with opioid receptors in the central nervous system. The compound mimics the action of endogenous enkephalins, binding to the receptors and inhibiting the transmission of pain signals. This results in analgesic effects. The molecular targets include the μ-opioid and δ-opioid receptors, and the pathways involved are related to the modulation of neurotransmitter release.

Comparison with Similar Compounds

    Bzl-phe-ome hydrochloride: Another derivative of phenylalanine with similar analgesic properties.

    N-Benzyl-D-phenylalanine methyl ester hydrochloride: A closely related compound with slight structural differences.

Uniqueness: Bzl,ME-D-phe-ome hcl is unique due to its specific methylation at the nitrogen atom, which enhances its binding affinity to opioid receptors and increases its potency as an analgesic.

Properties

Molecular Formula

C18H22ClNO2

Molecular Weight

319.8 g/mol

IUPAC Name

methyl 2-[benzyl(methyl)amino]-3-phenylpropanoate;hydrochloride

InChI

InChI=1S/C18H21NO2.ClH/c1-19(14-16-11-7-4-8-12-16)17(18(20)21-2)13-15-9-5-3-6-10-15;/h3-12,17H,13-14H2,1-2H3;1H

InChI Key

AWFWRCLCLFQZCV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)OC.Cl

Origin of Product

United States

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